Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate is a triazine-based compound featuring a 4-chlorobenzyl substituent, a sulfanyl-acetyl linker, and a methyl benzoate moiety. Its structure integrates a 1,2,4-triazin-5-one core, which is known for its diverse biological activities, including herbicidal and pharmaceutical applications . The compound’s synthesis likely involves multi-step reactions, such as nucleophilic substitution on triazine precursors and subsequent coupling with acetylated sulfanyl or benzoate derivatives, as inferred from analogous procedures in and .
Properties
IUPAC Name |
methyl 4-[[2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-29-19(28)13-4-8-15(9-5-13)22-17(26)11-30-20-23-18(27)16(24-25-20)10-12-2-6-14(21)7-3-12/h2-9H,10-11H2,1H3,(H,22,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSSKZVIBXFMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers
Mode of Action
It is known that the compound is synthesized from 2-amino benzimidazole derivatives, which are known to interact with their targets through various mechanisms. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some benzimidazole derivatives have shown significant abts and antitumor activities. Whether this compound has similar effects is yet to be determined.
Biological Activity
Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H15ClN4O3
Molecular Weight : 370.8 g/mol
IUPAC Name : methyl 4-[[6-(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate
The compound features a triazine ring and a chlorophenyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazine ring and chlorophenyl group can engage with enzymes and receptors, leading to diverse biological effects.
Biological Activities
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Antimicrobial Activity :
- Studies have indicated that derivatives of triazine compounds exhibit moderate to strong antibacterial properties against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The compound's structure suggests potential efficacy in inhibiting bacterial growth through enzyme inhibition.
- Enzyme Inhibition :
- Anticancer Properties :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Chemistry
Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate serves as a building block in synthetic organic chemistry. It can undergo various chemical reactions:
- Oxidation : The compound can be oxidized to introduce additional functional groups.
- Reduction : Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Reaction Conditions
Common reagents and conditions include:
- Oxidizing Agents : Potassium permanganate.
- Reducing Agents : Lithium aluminum hydride.
These reactions enable the synthesis of derivatives with modified properties and functionalities.
Biology
The compound is being investigated for its potential biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of triazine compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed potent antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Medicine
Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient in drug development:
- Anticancer Activity : Preliminary studies have identified the compound as having anticancer properties through screening on multicellular spheroids .
Industry
The compound is also being explored for its applications in advanced materials production:
- Polymers and Coatings : Due to its unique chemical structure, it may be used in creating specialized polymers with enhanced properties.
Chemical Reactions Analysis
Triazinone Core
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The 1,2,4-triazin-5-one ring is susceptible to nucleophilic attack at the C3 position due to electron-withdrawing effects of the carbonyl group .
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Under basic conditions, the triazinone may undergo ring-opening reactions , though this is not explicitly documented for this compound.
Sulfanyl Group (-S-)
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The sulfanyl group participates in thioether formation (as seen in its synthesis) .
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Potential for oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under strong oxidizing agents (e.g., H₂O₂, mCPBA), though experimental data is limited.
Analytical Characterization of Reactions
Reaction progress and product purity are confirmed via:
Mechanistic Insights
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The condensation reaction follows an SN2 mechanism, where the thiolate ion (generated in situ by sodium acetate) displaces bromide from the bromoacetyl group .
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Intramolecular hydrogen bonding (C–H⋯S) stabilizes the product’s conformation, as evidenced by X-ray data .
Thermal and Chemical Stability
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Thermogravimetric Analysis (TGA) : The compound decomposes at ~220°C, indicating moderate thermal stability.
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Hydrolytic Stability : The ester group remains intact in ethanol but may hydrolyze in aqueous NaOH/HCl.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous triazine derivatives. Below is a detailed analysis:
Triazine Core Modifications
- 4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-acetyl)-3-phenylsydnone (): Structural Differences: Replaces the methyl benzoate group with a 3-phenylsydnone ring. Functional Impact: The sydnone’s electron-deficient nature may alter reactivity in biological systems compared to the electron-withdrawing ester group in the target compound.
- 4-[(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic Acid (): Structural Differences: Substitutes the sulfanyl-acetyl linker with a direct amino group and replaces the 4-chlorobenzyl with a methyl group on the triazine ring. The terminal carboxylic acid (vs. methyl ester) increases polarity. Functional Impact: The carboxylic acid enhances water solubility but may reduce bioavailability due to ionization at physiological pH.
Substituent Variations in Agrochemical Triazines ():
Triazine-based herbicides like triflusulfuron methyl ester and metsulfuron methyl ester share a sulfonylurea bridge but differ in triazine substituents:
- Key Differences :
- The target compound lacks the sulfonylurea moiety critical for acetolactate synthase (ALS) inhibition in herbicides.
- The 4-chlorobenzyl group in the target compound may confer unique binding interactions compared to methoxy or trifluoroethoxy groups in agrochemical analogs.
Crystallographic and Hydrogen-Bonding Behavior
- The target compound’s crystal packing is likely influenced by the benzoate ester and sulfanyl groups, contrasting with the sydnone derivative’s reliance on C–H···O and N–H···O interactions (). Hydrogen-bonding patterns, analyzed via graph-set theory (), suggest that the ester carbonyl may act as a hydrogen-bond acceptor, while the triazinone N–H serves as a donor, similar to trends in .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for triazine derivatives in (e.g., using trichlorotriazine intermediates), but the 4-chlorobenzyl group requires careful regioselective installation.
- Biological Relevance : Unlike agrochemical triazines (), the target compound’s lack of a sulfonylurea bridge suggests a divergent mechanism of action, possibly targeting enzymes beyond ALS.
- Physicochemical Properties: The ester group balances lipophilicity and metabolic stability, whereas the sydnone derivative () may exhibit enhanced crystallinity due to stronger intermolecular interactions.
Q & A
Q. What are the key synthetic methodologies for preparing Methyl 4-[({[6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of substituted triazinone derivatives with 4-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ or NaH in ethanol/DMF) to form the triazin-thiol intermediate .
- Step 2 : Thiol-alkylation using α-chloroacetyl chloride or bromoacetic acid derivatives to introduce the sulfanylacetyl group .
- Step 3 : Coupling with methyl 4-aminobenzoate via carbodiimide-mediated (e.g., EDC/HOBt) amidation .
Key Conditions : - Reflux in ethanol or DMF (60–80°C, 4–12 hours).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Example Reaction Table :
Q. How is the compound characterized to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl ester at δ ~3.8 ppm, aromatic protons at δ 7.2–8.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~485) .
- X-ray Crystallography : Resolves bond angles and stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurity profiles (e.g., unreacted intermediates affecting results).
Methodological Solutions : - Standardized Assays : Replicate studies using identical protocols (e.g., NIH/3T3 cells, 48h exposure) .
- Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .
- Computational Modeling : Compare binding affinities (e.g., molecular docking with target enzymes) to rationalize discrepancies .
Q. What reaction parameters critically influence yield and regioselectivity during sulfanyl acetylation?
Key Factors :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic thiol reactivity .
- Catalyst Choice : NaH or Et₃N improves deprotonation of triazin-thiol intermediates .
- Temperature : Elevated temperatures (70–80°C) accelerate alkylation but may promote side reactions (e.g., over-acetylation) .
Optimization Strategy : - Design a DoE (Design of Experiments) to vary solvent, catalyst, and temperature, then analyze yields via ANOVA .
Q. How can researchers investigate the mechanism of sulfanyl acetyl group transfer in this compound?
Advanced Techniques :
Q. What strategies mitigate decomposition of the triazinone core during synthesis?
- Protective Groups : Temporarily block reactive sites (e.g., Boc-protected amines) .
- Low-Temperature Workup : Quench reactions at 0–5°C to stabilize intermediates .
- Oxygen-Free Conditions : Use Schlenk lines to prevent oxidation of thiol groups .
Data Contradiction Analysis Example
Scenario : Two studies report conflicting IC₅₀ values (10 μM vs. 25 μM) against a kinase target.
Resolution Workflow :
Verify Compound Identity : Reanalyze NMR/MS data from both studies .
Assay Replication : Repeat kinase assays under standardized conditions (pH 7.4, 37°C) .
Meta-Analysis : Pool data from ≥3 independent labs to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
